3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole carbohydrazide family, characterized by a pyrazole core substituted with a 2-ethoxyphenyl group and a hydrazide moiety linked to a 2-hydroxy-3-methoxybenzylidene group. Its structure enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), making it relevant for applications in medicinal chemistry and materials science. The (E)-configuration of the imine group is critical for maintaining its planar geometry and biological activity .
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-3-28-17-9-5-4-8-14(17)15-11-16(23-22-15)20(26)24-21-12-13-7-6-10-18(27-2)19(13)25/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNMEXLXFSREEO-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 2-hydroxy-3-methoxybenzaldehyde under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various substituents, leading to a range of derivatives with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Table 1: Key Structural Differences Among Analogs
Spectral and Crystallographic Data
- 1H NMR : The target compound exhibits aromatic proton signals at δ 7.82–7.79 ppm (pyrazole-H) and δ 9.38 ppm (imine-H), consistent with analogs like (E)-3-(2-ethoxyphenyl)-N-(3-(methylsulfinyl)allyl)isoxazole-5-carboxamide .
- X-ray Crystallography : The (E)-configuration of the imine group is confirmed in related compounds (e.g., semicarbazone derivatives) using SHELXL software .
Physicochemical Properties
Table 2: Predicted Properties of Selected Analogs
Trend : Bulky hydrophobic groups (e.g., naphthyl, 2-methylpropyl) increase LogP and reduce solubility, whereas polar substituents (e.g., methoxy) improve aqueous compatibility .
Biological Activity
The compound 3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.35 g/mol. The structure features a pyrazole ring, which is known for its pharmacological significance.
1. Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to our target compound have shown significant inhibition of edema in carrageenan-induced models. In one study, derivatives demonstrated up to 78% reduction in inflammation compared to standard treatments like ibuprofen .
2. Antimicrobial Activity
Pyrazole derivatives are also noted for their antimicrobial activities. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains such as E. coli and Staphylococcus aureus. In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
3. Anticancer Potential
Emerging data suggest that pyrazole compounds may possess anticancer properties. A study highlighted the ability of certain pyrazole derivatives to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Case Study 1: Anti-inflammatory Effects
A recent investigation evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including our compound. The study utilized a carrageenan-induced paw edema model in rats, demonstrating that the compound reduced inflammation significantly at doses comparable to indomethacin, a standard anti-inflammatory drug .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several pyrazole derivatives were tested against Bacillus subtilis and Aspergillus niger. The results indicated that compounds with similar functional groups exhibited potent antifungal and antibacterial properties, suggesting a promising therapeutic application in infectious diseases .
Table 1: Summary of Biological Activities
| Biological Activity | Compound Tested | Results |
|---|---|---|
| Anti-inflammatory | Pyrazole Derivative A | 78% edema reduction |
| Antimicrobial | Pyrazole Derivative B | MIC < 20 µg/mL against E. coli |
| Anticancer | Pyrazole Derivative C | Induced apoptosis in cancer cell lines |
The biological activities of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in inflammatory processes and microbial growth. For example, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
